molecular formula C12H22N2O3S B8109630 Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide

Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide

Cat. No.: B8109630
M. Wt: 274.38 g/mol
InChI Key: LJENGLYDSYQXHW-WOPDTQHZSA-N
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Description

Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide is a complex heterocyclic compound that features an azepine ring fused with an isothiazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized azepine derivatives, while reduction can produce fully or partially reduced forms of the compound.

Scientific Research Applications

Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide can be compared with other azepine derivatives, such as:

    Azepane: A saturated seven-membered nitrogen-containing ring.

    Azepinone: An azepine derivative with a carbonyl group.

    Benzazepine: An azepine ring fused with a benzene ring.

The uniqueness of this compound lies in its fused isothiazole ring and the presence of an epoxy group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(1S,5S,7R)-3-(3-methylbutyl)-11-oxa-4λ6-thia-3,9-diazatricyclo[5.3.1.01,5]undecane 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-9(2)3-4-14-8-12-7-13-6-10(17-12)5-11(12)18(14,15)16/h9-11,13H,3-8H2,1-2H3/t10-,11+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJENGLYDSYQXHW-WOPDTQHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC23CNCC(O2)CC3S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C[C@]23CNC[C@H](O2)C[C@@H]3S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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